molecular formula C15H12N6 B10887087 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10887087
M. Wt: 276.30 g/mol
InChI Key: YPMWDPDHTNWKIL-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique structure combining a pyrazole ring, a triazole ring, and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates One common route involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the quinazoline moiety, often through a condensation reaction with suitable reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to accelerate reaction times and improve efficiency . Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the quinazoline ring .

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

2-(5-cyclopropyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H12N6/c1-2-4-11-10(3-1)15-17-14(20-21(15)8-16-11)13-7-12(18-19-13)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19)

InChI Key

YPMWDPDHTNWKIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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